

# SR 49059: A Comparative Analysis of Cross-Species Efficacy in Rat and Human

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species efficacy of **SR 49059**, a potent and selective non-peptide vasopressin V1a receptor antagonist, between rats and humans. The data presented is compiled from various in vitro and in vivo studies to facilitate an objective evaluation of the compound's performance and support further research and development.

# **Quantitative Efficacy Comparison**

The following tables summarize the key quantitative data on the binding affinity and functional antagonism of **SR 49059** in both rat and human tissues.

Table 1: Binding Affinity of **SR 49059** for V1a Receptors



| Species | Tissue/Cell<br>Type                   | Ligand          | Parameter | Value (nM)  | Reference    |
|---------|---------------------------------------|-----------------|-----------|-------------|--------------|
| Rat     | Liver<br>Membranes                    | [3H]SR<br>49059 | Kd        | 0.63 ± 0.13 | [1]          |
| Rat     | Liver                                 | -               | Ki        | 1.6 ± 0.2   | [2][3][4][5] |
| Human   | Liver<br>Membranes                    | [3H]SR<br>49059 | Kd        | 2.95 ± 0.64 | [1]          |
| Human   | Platelets,<br>Adrenals,<br>Myometrium | -               | Ki        | 1.1 - 6.3   | [2][3][4][5] |

Table 2: Functional Antagonism of SR 49059

| Species | Assay                                             | Parameter | Value                       | Reference       |
|---------|---------------------------------------------------|-----------|-----------------------------|-----------------|
| Rat     | AVP-induced contraction of caudal artery          | pA2       | 9.42                        | [3][4][5][6]    |
| Human   | AVP-induced platelet aggregation                  | IC50      | 3.7 ± 0.4 nM                | [3][4][5][6][7] |
| Human   | AVP (50 nM)-<br>induced platelet<br>aggregation   | IC50      | 2.1 ± 0.7 nM (1.3<br>ng/mL) | [7]             |
| Human   | AVP (50 nM)-<br>induced<br>cutaneous<br>blanching | IC50      | 4.6 ± 2.5 nM (2.8<br>ng/mL) | [7]             |

**SR 49059** demonstrates high affinity for both rat and human V1a receptors, with only slight species differences observed.[1] Notably, another nonpeptide V1a antagonist, OPC-21268, exhibits a significant species-related potency difference, with over 500-fold higher affinity for rat



than for human liver V1a receptors, highlighting the favorable cross-species profile of SR 49059.[1]

## **In Vivo Efficacy**

In vivo studies in conscious normotensive rats have shown that **SR 49059**, administered intravenously or orally, inhibits the pressor response to exogenous arginine vasopressin (AVP) with a long duration of action.[3][4][6] An oral dose of 10 mg/kg resulted in a duration of action greater than 8 hours.[3][4][6]

In humans, oral administration of **SR 49059** has been shown to be a potent and specific antagonist of V1 receptors, effectively blocking AVP-induced vasoconstriction.[8][9] A 300 mg dose of **SR 49059** completely blocked the vasoconstriction of the radial artery induced by AVP. [8][9] Furthermore, **SR 49059** has been demonstrated to antagonize vasopressin-induced uterine contractions in healthy women.[10] Clinical trials have explored its potential for treating conditions like Post-Traumatic Stress Disorder (PTSD), underscoring its activity in the human central nervous system.[11]

Across all studies, **SR 49059** was found to be devoid of any intrinsic agonistic activity.[3][4][5]

# Experimental Protocols Radioligand Binding Assays

Objective: To determine the affinity (Kd and Ki) of **SR 49059** for V1a receptors.

Methodology (based on[1][6]):

- Membrane Preparation: Liver tissues from male Sprague-Dawley rats or human liver samples are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.
- Binding Reaction: The membrane preparations are incubated with the radiolabeled ligand,
   [3H]SR 49059, in the presence or absence of increasing concentrations of unlabeled SR
   49059 or other competing ligands.



- Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 1 μM AVP). Specific binding is calculated by subtracting nonspecific binding from total binding. The dissociation constant (Kd) and maximal binding capacity (Bmax) are determined by Scatchard analysis of saturation binding data. The inhibitory constant (Ki) is calculated from competition binding data using the Cheng-Prusoff equation.

#### **Functional Antagonism Assays**

Objective: To assess the ability of **SR 49059** to inhibit AVP-induced physiological responses.

Methodology - AVP-Induced Platelet Aggregation (based on[3][4][6][7]):

- Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., citrate). The blood is centrifuged at a low speed to obtain PRP.
- Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.
   A sample of PRP is placed in a cuvette and stirred continuously at 37°C.
- Assay Procedure: A baseline light transmission is established. The agonist, AVP, is added to the PRP to induce aggregation, which is measured as an increase in light transmission.
- Inhibition by SR 49059: To determine the inhibitory effect of SR 49059, PRP is pre-incubated with various concentrations of the antagonist before the addition of AVP.



 Data Analysis: The percentage of inhibition of AVP-induced aggregation is calculated for each concentration of SR 49059. The IC50 value, the concentration of SR 49059 that causes 50% inhibition of the maximal AVP response, is then determined.

Visualizations
Signaling Pathway





Click to download full resolution via product page

Caption: V1a receptor signaling pathway and the antagonistic action of SR 49059.



## **Experimental Workflow**

Workflow for Determining IC50 of SR 49059 in Platelet Aggregation Assay



Click to download full resolution via product page



Caption: Experimental workflow for determining the IC50 of SR 49059.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Binding of [3H] SR 49059, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 49059 | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. JCI Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 5. JCI Citations to Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Safety, tolerability, and pharmacokinetics of SR 49059, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects of SR 49059, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of SR 49059, an orally active V1a vasopressin receptor antagonist, on vasopressin-induced uterine contractions PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A proof-of-concept randomized crossover clinical trial of a first-in-class vasopressin 1a receptor antagonist for PTSD: Design, methods, and recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR 49059: A Comparative Analysis of Cross-Species Efficacy in Rat and Human]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679262#cross-species-efficacy-of-sr-49059-rat-vs-human]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com